![molecular formula C21H22N2O4 B5666847 (3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5666847.png)
(3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to gradually build up the desired structure. For compounds similar to the one , methods such as ring-closing reactions, condensation reactions, and the introduction of functional groups at specific positions on the molecule's backbone are common. For example, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives, which share some structural similarities, involves specific substitutions and ring formations that might be relevant to the synthesis of our target compound (Asahina et al., 2008).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate the structure. The detailed geometry, including stereochemistry and conformations, influences the compound's reactivity and potential binding to biological targets. For instance, the absolute configuration of similar complex molecules has been determined through crystallographic studies, shedding light on their stereochemical properties (Zhu et al., 2009).
Chemical Reactions and Properties
The chemical behavior of complex molecules like the one discussed is influenced by their functional groups and molecular framework. Reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions could be relevant to understanding its reactivity. The presence of heterocycles and carboxylic acid groups within the molecule suggests potential for various chemical transformations, including esterification, amidation, and ring modifications.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are essential for its characterization and practical applications. These properties are influenced by the molecule's structure, including its size, shape, and functional groups. For complex organic molecules, advanced techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into their thermal behavior and stability.
Chemical Properties Analysis
The chemical properties of a compound are closely tied to its structure and functional groups. The acidity or basicity, reactivity towards specific reagents, and stability under various conditions are critical aspects. For compounds containing pyrrolo[1,2-a]pyridine structures, for instance, their electronic properties and potential for participating in redox reactions are of interest. Studies on similar compounds have explored their electronic spectra and electrochemical behavior to understand their chemical properties better (Mekheimer et al., 1997).
属性
IUPAC Name |
(3aS,10aS)-2-(3-pyridin-4-ylpropanoyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(6-5-15-7-9-22-10-8-15)23-12-17-13-27-18-4-2-1-3-16(18)11-21(17,14-23)20(25)26/h1-4,7-10,17H,5-6,11-14H2,(H,25,26)/t17-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQLSAXJHDGBBK-LAUBAEHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=CC=CC=C3CC2(CN1C(=O)CCC4=CC=NC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C(=O)CCC4=CC=NC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-[5-(3-methoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5666768.png)

![2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5666787.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B5666788.png)
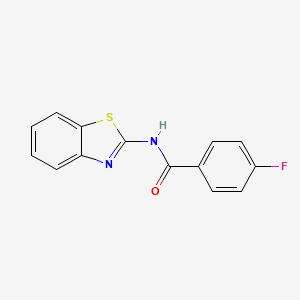
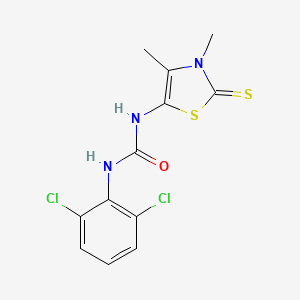
![1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone](/img/structure/B5666806.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)
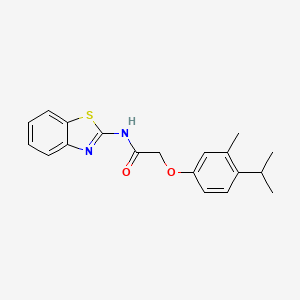
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinol](/img/structure/B5666820.png)
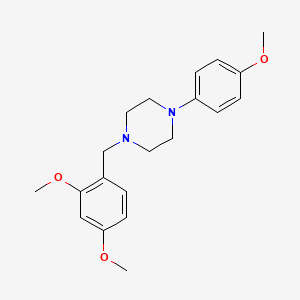
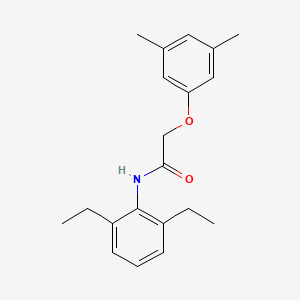
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)
![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)